molecular formula C8H12N2O B3022032 5-tert-Butyl-1H-imidazole-4-carbaldehyde CAS No. 714273-83-3

5-tert-Butyl-1H-imidazole-4-carbaldehyde

Cat. No.: B3022032
CAS No.: 714273-83-3
M. Wt: 152.19 g/mol
InChI Key: FSTXHTKEZGSDNN-UHFFFAOYSA-N
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Description

5-tert-Butyl-1H-imidazole-4-carbaldehyde is a heterocyclic organic compound featuring an imidazole ring substituted with a tert-butyl group at the 5-position and an aldehyde group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-1H-imidazole-4-carbaldehyde typically involves the formation of the imidazole ring followed by the introduction of the tert-butyl and aldehyde groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of an α-aminoaldehyde with a nitrile in the presence of a base can yield the desired imidazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the imidazole ring and subsequent functionalization.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-1H-imidazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

    Oxidation: 5-tert-Butyl-1H-imidazole-4-carboxylic acid

    Reduction: 5-tert-Butyl-1H-imidazole-4-methanol

    Substitution: Various substituted imidazole derivatives

Scientific Research Applications

5-tert-Butyl-1H-imidazole-4-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butyl-1H-imidazole
  • 5-(tert-Butyl)-1H-imidazole-4-carboxylic acid
  • 5-tert-Butyl-1H-imidazole-4-methanol

Uniqueness

5-tert-Butyl-1H-imidazole-4-carbaldehyde is unique due to the presence of both a tert-butyl group and an aldehyde group on the imidazole ring.

Biological Activity

5-tert-Butyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound that has garnered attention in the scientific community for its potential biological activities. This article explores its biological properties, mechanisms of action, synthesis, and various applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group and an aldehyde functional group attached to the imidazole ring. Its chemical formula is C8H12N2OC_8H_{12}N_2O with a molecular weight of approximately 152.19 g/mol. The unique spatial arrangement of its substituents influences its reactivity and interactions in biological systems.

Property Details
Molecular Formula C8H12N2OC_8H_{12}N_2O
Molecular Weight 152.19 g/mol
Functional Groups Aldehyde, Imidazole

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

The proposed mechanisms by which this compound exerts its biological effects include:

  • Metal Ion Coordination : The imidazole ring's ability to coordinate with metal ions can modulate various biochemical pathways, potentially affecting enzyme activity related to disease processes.
  • Nucleophilic Interactions : The aldehyde group may react with nucleophiles in biological systems, leading to modifications of proteins and nucleic acids, which can disrupt normal cellular functions.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound:

  • Condensation Reactions : One common method involves the condensation of appropriate imidazole derivatives with aldehydes or ketones under acidic or basic conditions.
  • Oxidation Processes : The oxidation of corresponding alcohols or other functional groups can yield the desired aldehyde.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of this compound against various pathogens. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Case Study 2: Anticancer Research

In a preliminary screening for anticancer activity, compounds similar to this compound were tested against cancer cell lines. The results showed that certain analogs exhibited cytotoxic effects, prompting further investigation into structure-activity relationships (SAR) to optimize efficacy .

Properties

IUPAC Name

5-tert-butyl-1H-imidazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-8(2,3)7-6(4-11)9-5-10-7/h4-5H,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTXHTKEZGSDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=CN1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714273-83-3
Record name 4-(1,1-Dimethylethyl)-1H-imidazole-5-carboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0714273833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-tert-Butyl-1H-imidazole-4-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-(1,1-DIMETHYLETHYL)-1H-IMIDAZOLE-5-CARBOXALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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